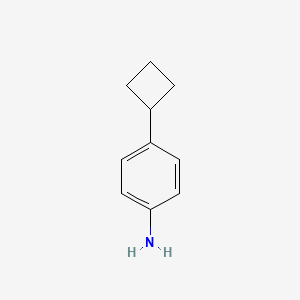
4-Cyclobutylaniline
Übersicht
Beschreibung
4-Cyclobutylaniline is a compound used in the preparation of condensed N heterocycles and other cycloalkanes . It has a molecular weight of 147.21 and its molecular formula is C10H13N . It is typically a solid or liquid at room temperature.
Synthesis Analysis
The synthesis of 4-Cyclobutylaniline involves a [4+2] annulation method enabled by visible-light photoredox catalysis . This method allows monocyclic and bicyclic cyclobutylanilines to undergo annulation with terminal and internal alkynes, generating a wide variety of amine-substituted cyclohexenes . The reaction is overall redox neutral with perfect atom economy .Molecular Structure Analysis
The molecular structure of 4-Cyclobutylaniline can be represented by the InChI code:1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 . This indicates that the molecule consists of a cyclobutyl group attached to an aniline group. Chemical Reactions Analysis
4-Cyclobutylaniline can undergo a [4+2] annulation reaction with alkynes under visible light photoredox catalysis . This reaction results in the formation of amine-substituted cyclohexenes . The reaction is overall redox neutral and has perfect atom economy .Physical And Chemical Properties Analysis
4-Cyclobutylaniline has a molecular weight of 147.22 . It is typically a solid or liquid at room temperature.Wissenschaftliche Forschungsanwendungen
Photocatalysis and Annulation Methods
Visible-Light Photocatalysis : The cleavage of a C-C bond in cyclobutylanilines, facilitated by visible-light photocatalysis, has been developed as a method for [4+2] annulation. This process enables the synthesis of amine-substituted cyclohexenes, including hydrindan and decalin derivatives, with high diastereoselectivity and perfect atom economy (Wang & Zheng, 2015).
Heterogeneous Catalysis : Another advancement involves visible-light-mediated [4+2] annulation of N-cyclobutylanilines with alkynes using self-doped Ti3+ @TiO2 as a catalyst. This method is notable for its stability under photooxidation conditions, ease of recycling, and capability of multiple uses without significant loss of activity. The annulation reaction is believed to be mediated by singlet oxygen, generated through photosensitization of oxygen in the air (Wang et al., 2017).
Pharmaceutical and Biochemical Applications
Drug Design and Synthesis : Cyclobutyl compounds, including those derived from cyclobutylanilines, have gained importance in drug design due to their unique structural attributes. These compounds have been incorporated into various therapeutic agents, including tumor and cancer drugs, nervous system drugs, and antiviral drugs. Specifically, platinum-based anticancer drugs containing cyclobutyl fragments have shown significant efficacy in cancer treatment, highlighting the potential of cyclobutyl derivatives in pharmaceutical development (Ren et al., 2022).
Continuous Flow Synthesis
Efficiency in Synthesis : The application of continuous flow technology to the [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis demonstrates an across-the-board improvement in the efficiency of this reaction. This approach not only enhances the reaction's efficiency but also allows for gram-scale annulations with reduced catalyst loading (Wang, Nguyen, & Zheng, 2016).
Safety And Hazards
The safety information for 4-Cyclobutylaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for 4-Cyclobutylaniline could involve the development of new synthetic methods and applications. For instance, the use of continuous flow technology has been shown to improve the efficiency of the [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis . This suggests that further optimization and application of this technology could be a promising direction for future research.
Eigenschaften
IUPAC Name |
4-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVTMCLQCBATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylaniline | |
CAS RN |
3158-69-8 | |
| Record name | 4-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



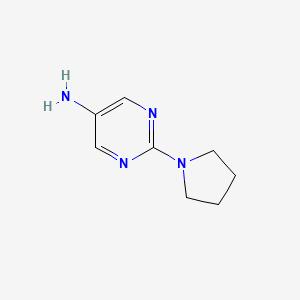
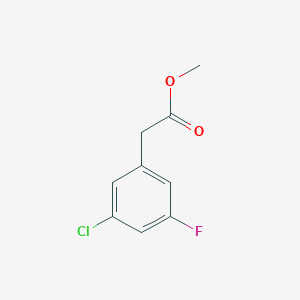
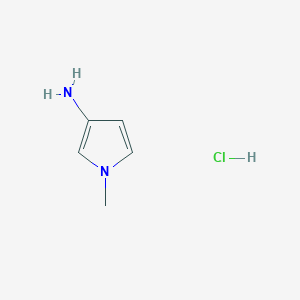
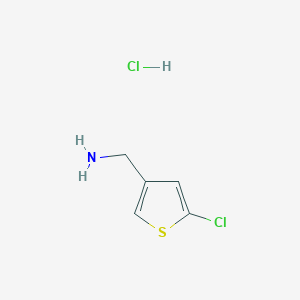
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)
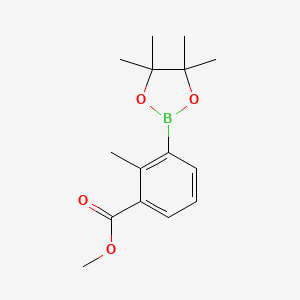
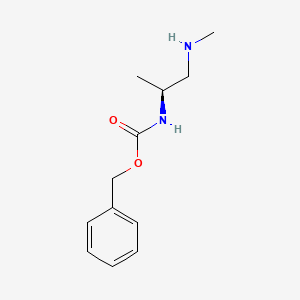
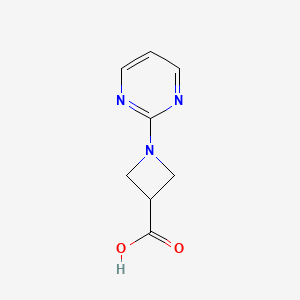
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)
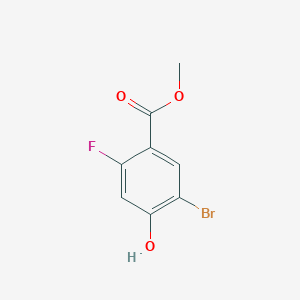
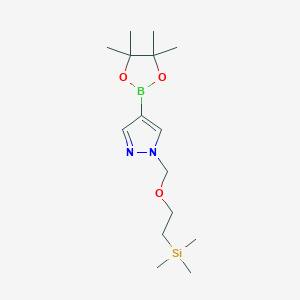
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)